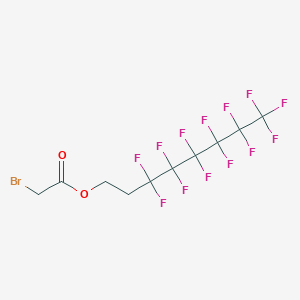
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromoacetic acid moiety esterified with a highly fluorinated octyl group. The extensive fluorination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester typically involves the esterification of bromoacetic acid with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
BrCH2COOH+CF3(CF2)5CH2OHH2SO4BrCH2COOCH2(CF2)5CF3+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetic acid moiety can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted acetic acid derivatives.
Ester Hydrolysis: Bromoacetic acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.
Applications De Recherche Scientifique
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to alkylate nucleophilic sites.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings, benefiting from its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the bromoacetic acid moiety is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules, such as proteins and enzymes, by alkylating nucleophilic sites, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromoacetic Acid: A simpler analog without the fluorinated octyl group.
Chloroacetic Acid: Similar structure but with a chlorine atom instead of bromine.
Fluoroacetic Acid: Contains a fluorine atom in place of bromine.
Uniqueness
The uniqueness of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester lies in its highly fluorinated octyl group, which imparts exceptional hydrophobic and oleophobic properties. This makes it particularly valuable in applications requiring resistance to water and oils, such as in specialty coatings and advanced materials.
Propriétés
Numéro CAS |
132711-05-8 |
|---|---|
Formule moléculaire |
C10H6BrF13O2 |
Poids moléculaire |
485.04 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-bromoacetate |
InChI |
InChI=1S/C10H6BrF13O2/c11-3-4(25)26-2-1-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h1-3H2 |
Clé InChI |
IMXPOZAAMSKBJQ-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
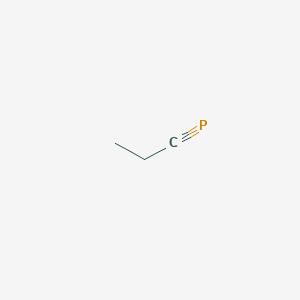
phosphanium chloride](/img/structure/B14269078.png)
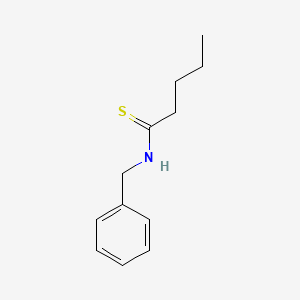
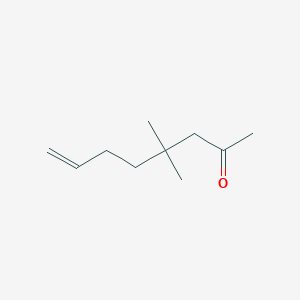
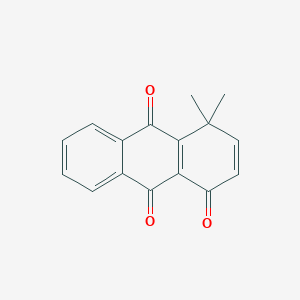

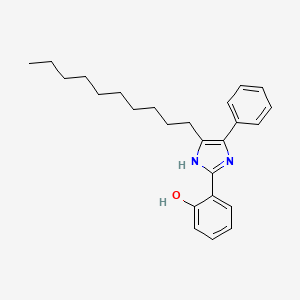
phosphane](/img/structure/B14269108.png)
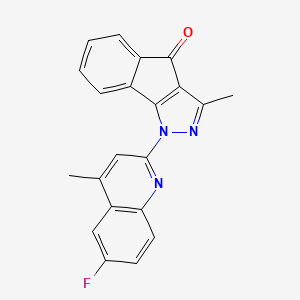
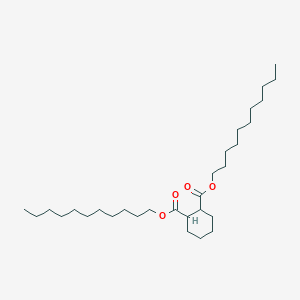

![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
